![molecular formula C18H17NO4S2 B6485326 methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899965-99-2](/img/structure/B6485326.png)
methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reactivity of the boron reagent is determined by the Lewis basicity of the ligand .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction. It enables the connection of chemically diverse fragments, making it widely applicable in organic synthesis. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, the use of organoboron reagents plays a crucial role. Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can serve as an organoboron reagent in SM coupling reactions .
Benzylic Position Reactions
The benzylic position is a key site for various reactions. Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, being a benzylic compound, can undergo nucleophilic substitution (SN1) reactions. Its resonance-stabilized carbocation facilitates reactions at this position .
Thiophene Derivatives in Therapeutics
Thiophenes, including methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, have therapeutic significance. For instance:
properties
IUPAC Name |
methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-11-7-6-9-14(12(11)2)19-25(21,22)17-13-8-4-5-10-15(13)24-16(17)18(20)23-3/h4-10,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHKGSJIPOBWMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
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